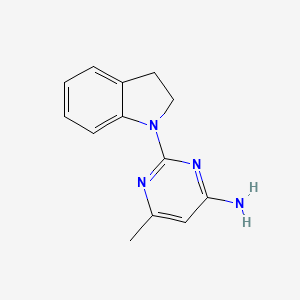![molecular formula C20H17ClN2O3S2 B6494816 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941929-69-7](/img/structure/B6494816.png)
3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It’s an important building block in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, ring-forming multicomponent reactions have been used for synthesizing thiophene derivatives . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. The thiophene ring, for example, is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, they can participate in ring-forming multicomponent reactions . They can also undergo protodeboronation when reacted with pinacol boronic esters .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and a melting point of -38 °C .作用机制
The mechanism of action of 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not yet fully understood. However, it is believed to work by targeting specific receptors on the surface of cells. These receptors then trigger a cascade of biochemical reactions, leading to the death of the cell. It is also thought to inhibit the growth of new blood vessels, which can reduce the spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of new blood vessels, and reduce inflammation. It has also been found to have antioxidant and anti-tumor properties.
实验室实验的优点和局限性
3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it suitable for use in laboratory experiments. Additionally, it is relatively non-toxic and has been found to be effective at targeting specific cells. However, it has a relatively short half-life, making it unsuitable for long-term experiments.
未来方向
There are several potential future directions for 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide research. One potential direction is to further investigate its potential use as a drug delivery system. Additionally, further research could be done on its potential use in photodynamic therapy and cancer research. Finally, further research could be done to investigate its mechanism of action and to explore its potential applications in other areas of scientific research.
合成方法
The synthesis of 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a multi-step process. The first step involves the reaction of 1-chloro-4-nitrobenzene with 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline. This reaction produces 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl chloride, which is then reacted with 3-chlorobenzamide. This second reaction produces this compound. The entire synthesis process can be broken down into the following steps:
• Reaction of 1-chloro-4-nitrobenzene with 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline
• Reaction of the product with 3-chlorobenzamide
科学研究应用
3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential applications in various areas of scientific research. It has been used as a drug delivery system, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent.
• Drug Delivery: this compound has been studied for its potential use as a drug delivery system. It has been found to be capable of delivering drugs to specific targets in the body, thus increasing the effectiveness of the drug.
• Photodynamic Therapy: this compound has been studied for its potential use in photodynamic therapy. Photodynamic therapy is a form of cancer treatment that uses light to activate a photosensitizer, which then kills cancer cells. This compound has been found to be a promising photosensitizer for this type of therapy.
• Cancer Research: this compound has been studied for its potential use as an anticancer agent. It has been found to be capable of inducing apoptosis, or programmed cell death, in cancer cells.
安全和危害
属性
IUPAC Name |
3-chloro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-8-9-18-14(13-17)5-2-10-23(18)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEXIBMHXQWXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494736.png)
![1-(1,3-benzothiazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide](/img/structure/B6494747.png)
![2-(2-chlorophenoxy)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]propanamide](/img/structure/B6494754.png)
![N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6494761.png)
![2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B6494768.png)
![N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494773.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494787.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B6494795.png)
![4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6494809.png)
![6-(3-bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494820.png)
![6-(3-bromophenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494822.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494833.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494840.png)